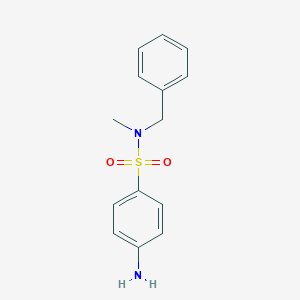![molecular formula C22H22O B185653 2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE CAS No. 85391-70-4](/img/structure/B185653.png)
2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE is an organic compound with the molecular formula C22H22O It is a derivative of cyclohexanone, where two 2-methylphenyl groups are attached to the cyclohexanone ring via methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE typically involves the condensation reaction of cyclohexanone with 2-methylbenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Cyclohexanone+2×2-methylbenzaldehydeBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2,6-di-(2-methylphenyl)methylcyclohexanol using reducing agents like sodium borohydride (NaBH4).
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2,6-di-(2-methylphenyl)methylcyclohexanol.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE depends on its specific application. For instance, as a ligand, it can form complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(4-methylbenzylidene)cyclohexanone
- 2,6-Bis(4-methylphenyl)methylene)cyclohexan-1-one
Uniqueness
2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE is unique due to the presence of 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions.
Propriétés
Numéro CAS |
85391-70-4 |
|---|---|
Formule moléculaire |
C22H22O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(2E,6E)-2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-8-3-5-10-18(16)14-20-12-7-13-21(22(20)23)15-19-11-6-4-9-17(19)2/h3-6,8-11,14-15H,7,12-13H2,1-2H3/b20-14+,21-15+ |
Clé InChI |
UTIHSBHVGKPGEM-OZNQKUEASA-N |
SMILES |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
SMILES isomérique |
CC1=CC=CC=C1/C=C\2/C(=O)/C(=C/C3=CC=CC=C3C)/CCC2 |
SMILES canonique |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
Key on ui other cas no. |
85391-70-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



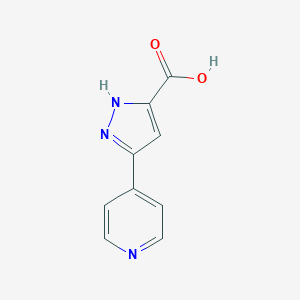
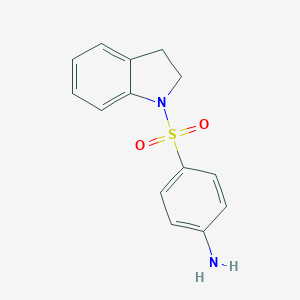
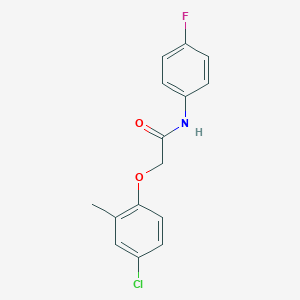
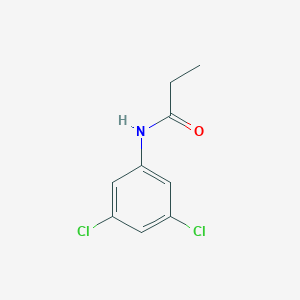
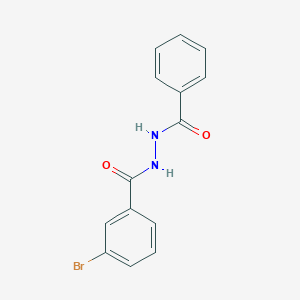
![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)
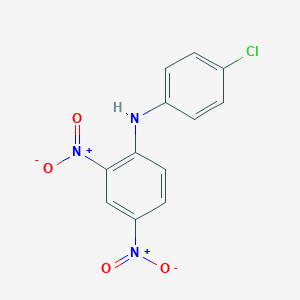
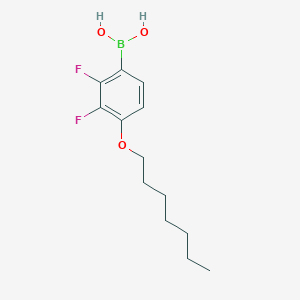
![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
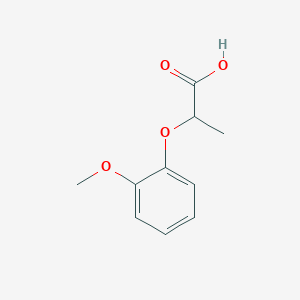

![N-[4-(AZEPANE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B185588.png)
